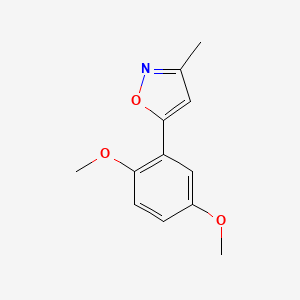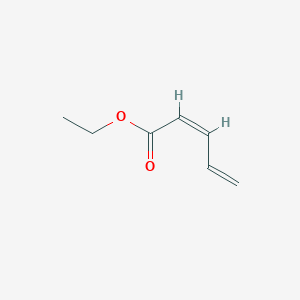
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C9H14O4 It is a derivative of cyclohexane, featuring a hydroxyl group, a keto group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common route involves the hydroxylation of ethyl 2-oxocyclohexane-1-carboxylate. This reaction typically requires a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common reagents include hydrogen peroxide and iron(III) chloride, with the reaction carried out at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 1,2-dioxocyclohexane-1-carboxylate.
Reduction: Formation of ethyl 1-hydroxy-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexane-1-carboxylate: Lacks the hydroxyl group, making it less reactive in certain reactions.
Ethyl 1-hydroxy-2-oxocyclopentane-1-carboxylate: Has a smaller ring size, affecting its reactivity and stability.
Ethyl 1-hydroxy-2-oxocycloheptane-1-carboxylate: Has a larger ring size, which can influence its conformational flexibility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer a distinct reactivity profile and potential for diverse applications.
Propriétés
| 6308-90-3 | |
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-8(11)9(12)6-4-3-5-7(9)10/h12H,2-6H2,1H3 |
Clé InChI |
KOOJIXABVWIDMH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



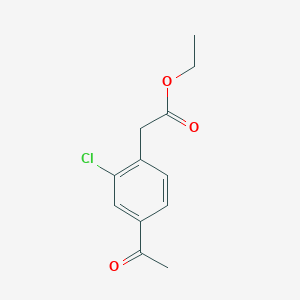


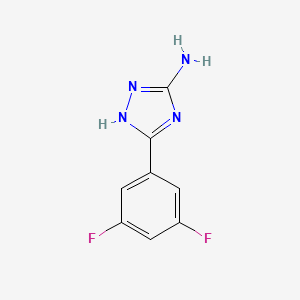

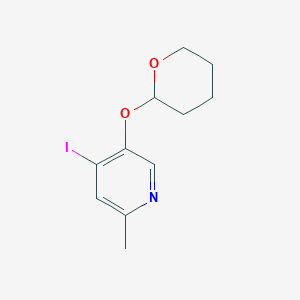
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)
